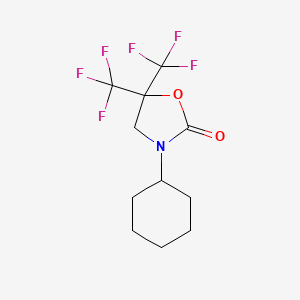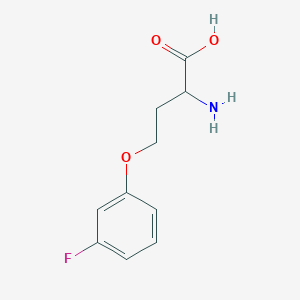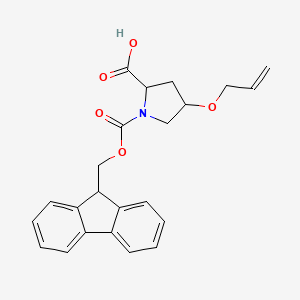
Sodium 3,5-dihydroxy-3-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3,5-dihydroxy-3-methylpentanoate is a chemical compound with the molecular formula C6H11NaO4. It is the sodium salt of 3,5-dihydroxy-3-methylpentanoic acid, a hydroxy monocarboxylic acid anion. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dihydroxy-3-methylpentanoic acid, and subsequently its sodium salt, can be achieved through several methods. One common approach involves the preparation of carboxylic acids or their salts from carboxylic acid esters or lactones . The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of sodium 3,5-dihydroxy-3-methylpentanoate often involves large-scale synthesis techniques that prioritize cost-efficiency and environmental sustainability. These methods may include the use of advanced catalytic processes and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Sodium 3,5-dihydroxy-3-methylpentanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of hydroxyl and carboxyl functional groups in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols .
Scientific Research Applications
Sodium 3,5-dihydroxy-3-methylpentanoate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it serves as a precursor for the synthesis of biologically active molecules. In medicine, it is investigated for its potential therapeutic properties .
Mechanism of Action
The mechanism of action of sodium 3,5-dihydroxy-3-methylpentanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating enzymatic activities and influencing metabolic pathways. The hydroxyl and carboxyl groups play a key role in its biochemical interactions .
Comparison with Similar Compounds
Similar Compounds:
- 2,3-Dihydroxy-3-methylpentanoate
- 3,5-Dihydroxy-3-methylvalerate
Uniqueness: Sodium 3,5-dihydroxy-3-methylpentanoate is unique due to its specific structural configuration and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H11NaO4 |
|---|---|
Molecular Weight |
170.14 g/mol |
IUPAC Name |
sodium;3,5-dihydroxy-3-methylpentanoate |
InChI |
InChI=1S/C6H12O4.Na/c1-6(10,2-3-7)4-5(8)9;/h7,10H,2-4H2,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
RIYNLCMADQUBEM-UHFFFAOYSA-M |
Canonical SMILES |
CC(CCO)(CC(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-hydroxy-10,13-dimethyl-17-[1-(5-methylpiperidin-2-yl)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B12304356.png)
![2-[1-Hydroxy-1-(4,14,17-trihydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-yl)ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one](/img/structure/B12304358.png)


![N-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}alanine](/img/structure/B12304366.png)






![2-amino-N-[1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide;dihydrochloride](/img/structure/B12304411.png)


